

Synthesis pathway of 4-Chloro-7-fluoro-6-nitroquinazoline

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Compound of Interest

Compound Name: 4-Chloro-7-fluoro-6-nitroquinazoline

Cat. No.: B050361

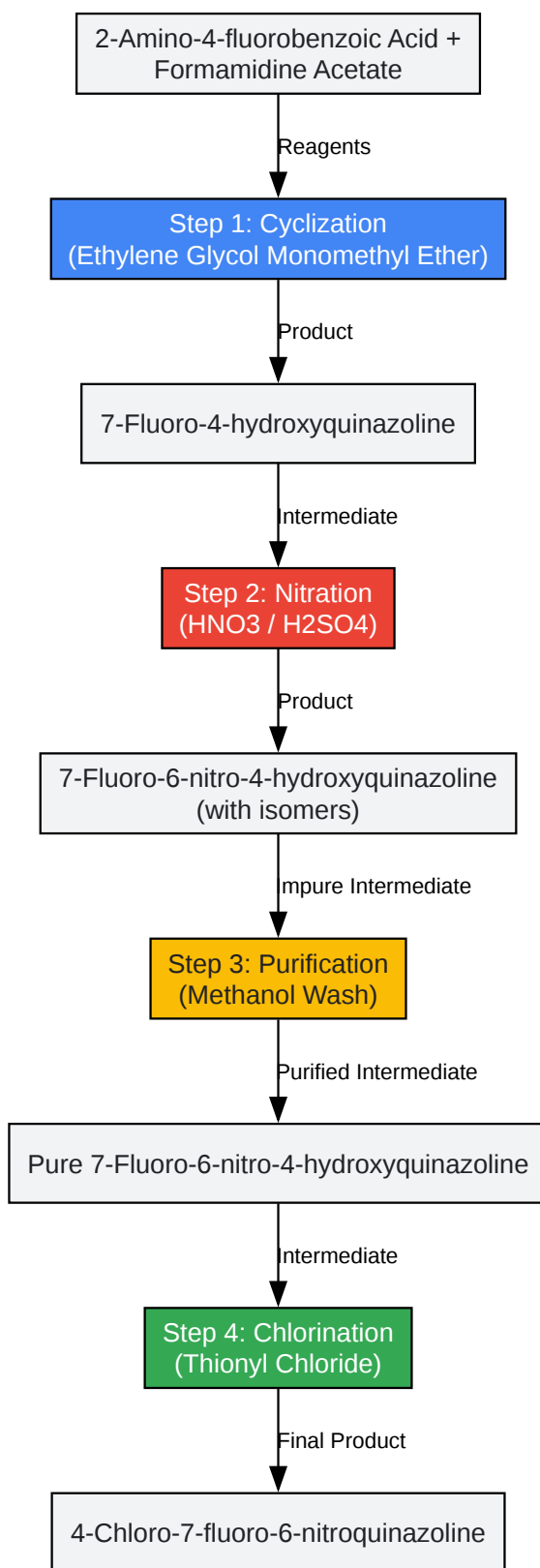
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An In-depth Technical Guide on the Synthesis of 4-Chloro-7-fluoro-6-nitroquinazoline

This document provides a comprehensive technical overview of the synthesis pathway for **4-Chloro-7-fluoro-6-nitroquinazoline**, a critical intermediate in the development of pharmaceutical agents, particularly in oncology.^[1] The synthesis is presented as a multi-step process, detailing the necessary reagents, conditions, and purification methods. This guide is intended for researchers, chemists, and professionals in the field of drug development.

Overview of the Synthesis Pathway

The synthesis of **4-Chloro-7-fluoro-6-nitroquinazoline** is achieved through a robust four-step process starting from 2-amino-4-fluorobenzoic acid. The pathway involves an initial cyclization to form the quinazoline core, followed by nitration, purification to remove isomers, and a final chlorination step to yield the target compound.^[2] This method is designed to improve production yield and simplify the manufacturing process.^[2]



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Caption: High-level workflow for the synthesis of **4-Chloro-7-fluoro-6-nitroquinazoline**.

Quantitative Data Summary

The following table summarizes the key transformations and reported yields for analogous reactions, providing a benchmark for this synthesis pathway. The yields are based on the synthesis of the structurally similar compound, 4,7-dichloro-6-nitroquinazoline, as detailed quantitative data for the fluoro-analogue is not readily available in the cited literature.

Step	Reaction Type	Key Reagents	Reported Yield (Analogous)
1	Condensation / Cyclization	Formamidine Acetate	~82% [3]
2	Electrophilic Nitration	HNO ₃ / H ₂ SO ₄	~85% [3]
3	Purification	Methanol	-
4	Chlorination	Thionyl Chloride (SOCl ₂) / DMF	~91% [3]
-	Overall Process	-	~56% [3]

Detailed Experimental Protocols

Step 1: Synthesis of 7-Fluoro-4-hydroxyquinazoline

This initial step involves the condensation and cyclization of 2-amino-4-fluorobenzoic acid with formamidine acetate to construct the core quinazoline ring system.

- Protocol:
 - Combine 2-amino-4-fluorobenzoic acid and formamidine acetate in a reaction vessel.[\[2\]](#)
 - Add ethylene glycol monomethyl ether (EGME) to serve as the solvent.[\[2\]](#)
 - Heat the mixture to reflux with constant stirring.[\[2\]](#)
 - Monitor the reaction's progress using an appropriate method (e.g., Thin Layer Chromatography - TLC).

- Upon completion, cool the reaction mixture to room temperature.
- Isolate the product, 7-fluoro-4-hydroxyquinazoline, through filtration or another suitable work-up procedure.

Step 2: Nitration of 7-Fluoro-4-hydroxyquinazoline

The intermediate 7-fluoro-4-hydroxyquinazoline is nitrated to introduce a nitro group at the 6-position of the quinazoline ring.

- Protocol:
 - In a reaction vessel, carefully add 7-fluoro-4-hydroxyquinazoline (e.g., 47.4 g, 0.29 mmol) to a pre-mixed solution of concentrated sulfuric acid (H_2SO_4 , 100 ml) and fuming nitric acid (HNO_3 , 100 ml).[4]
 - Heat the reaction mixture to 100 °C (373 K) and maintain this temperature for 1 hour with stirring.[4]
 - After the reaction is complete, cool the mixture.
 - Carefully pour the reaction mixture onto a large volume of ice-water (e.g., 1500 ml) to precipitate the crude product.[4]
 - Collect the solid precipitate, which is 7-fluoro-6-nitro-4-hydroxyquinazoline containing some isomers, by filtration.[2]

Step 3: Purification of 7-Fluoro-6-nitro-4-hydroxyquinazoline

This crucial step removes isomers that are formed during the nitration process to ensure the purity of the intermediate before proceeding to the final step.

- Protocol:
 - Wash the crude solid obtained from Step 2 repeatedly with methanol.[2]

- Perform mechanical stirring during the washing process to ensure efficient removal of impurities.
- Filter the solid after each wash.
- Continue the washing process until the desired purity of 7-fluoro-6-nitro-4-hydroxyquinazoline is achieved, as confirmed by analytical methods (e.g., NMR, HPLC).

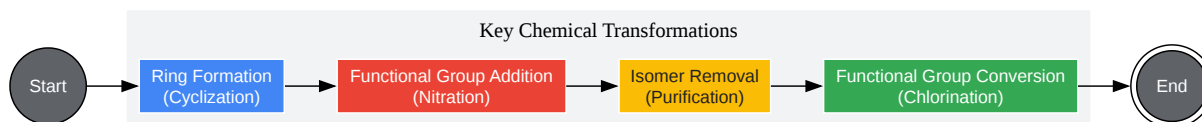
Step 4: Synthesis of 4-Chloro-7-fluoro-6-nitroquinazoline

The final step is the chlorination of the purified hydroxyquinazoline intermediate to yield the target compound.

- Protocol:
 - Treat the purified 7-fluoro-6-nitro-4-hydroxyquinazoline with thionyl chloride (SOCl_2). A catalytic amount of N,N-dimethylformamide (DMF) can be used.[\[2\]](#)[\[3\]](#)
 - Heat the mixture, for instance to 100 °C, and reflux until the reaction is complete (monitor by TLC).[\[3\]](#)
 - After completion, remove the excess thionyl chloride by distillation under reduced pressure.[\[2\]](#)
 - The resulting yellow solid is the crude **4-chloro-7-fluoro-6-nitroquinazoline**.[\[2\]](#)
 - Purify the solid by washing it with a solvent mixture of petroleum ether and ethyl acetate (e.g., in a 10:1 ratio).[\[2\]](#)
 - Filter the purified product and dry it under vacuum to obtain the final yellow crystalline solid.[\[2\]](#)

Logical Progression of Synthesis

The synthesis follows a logical sequence of chemical transformations to build the desired molecular complexity. Each step serves a distinct purpose, from ring formation to the strategic installation of functional groups.



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